molecular formula C14H22N2O4S B2517470 tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate CAS No. 2174001-38-6

tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate

Cat. No. B2517470
CAS RN: 2174001-38-6
M. Wt: 314.4
InChI Key: XAFRMKYOOSQFAE-UHFFFAOYSA-N
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Description

“tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate” is a chemical compound . Its IUPAC name is “tert-butyl (5- (hydroxy (tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate” and its InChI code is "1S/C14H22N2O4S/c1-14 (2,3)20-13 (18)16-12-15-7-10 (21-12)11 (17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3, (H,15,16,18)" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code "1S/C14H22N2O4S/c1-14 (2,3)20-13 (18)16-12-15-7-10 (21-12)11 (17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3, (H,15,16,18)" .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds undergo reactions such as the formation of the endo cycloadduct as the major product, which is entirely expected and consistent with a secondary orbital interaction to stabilize its transition state .

Scientific Research Applications

Synthesis and Chemical Characterization

Synthetic Routes and Derivatives

Research has been conducted on the synthesis of novel compounds using tert-Butyl (5-(hydroxy(tetrahydro-2H-pyran-3-yl)methyl)thiazol-2-yl)carbamate as a starting point or intermediate. For example, the synthesis of diastereomers and their separation through chromatography has been explored, indicating the compound's utility in creating structurally complex molecules with potential biological activities (Y. Liu et al., 2012).

Crystal Structure Analysis

The crystalline structure of certain derivatives has been determined, providing insights into the molecular configuration and potential interaction sites for further chemical modification (叶姣 et al., 2015).

Biological and Pharmacological Potential

Antitumor and Antimicrobial Activity

Derivatives of this compound have shown promising results in preliminary antitumor and antimicrobial activity screening. Such studies underscore the compound's relevance in medicinal chemistry for the development of new therapeutic agents (R. Abonía et al., 2011).

Reactivity and Modification

Investigations into the reactivity of derivatives provide valuable information for the synthesis of targeted molecules, indicating the versatility of this compound in chemical transformations. This research is fundamental for designing compounds with specific biological activities (L. Mironovich, D. Shcherbinin, 2014).

Chemical Properties and Applications

Chameleon Diene

The compound has been described as a "chameleon" diene, demonstrating the ability to undergo Diels-Alder reactions with various dienophiles. This property is critical for constructing complex molecular architectures, making it a valuable tool in synthetic organic chemistry (Yasser M. Omar et al., 2022).

Mechanism of Action

Thiazoles are found in many important drugs and are known for their diverse biological activities. They can act as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others . Carbamates, on the other hand, are often used in medicinal chemistry due to their bioisosteric relationship with amides and esters. They can act as prodrugs, enzyme inhibitors, or receptor agonists/antagonists, depending on their structure .

The compound also contains a tetrahydropyran ring, which is a common structural motif in many natural products and drugs. Tetrahydropyran derivatives can exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer activities .

The compound’s stability, efficacy, and action could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes .

properties

IUPAC Name

tert-butyl N-[5-[hydroxy(oxan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFRMKYOOSQFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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